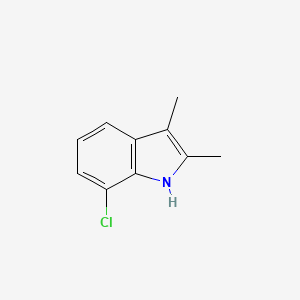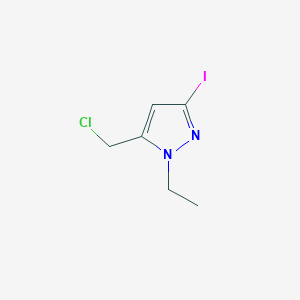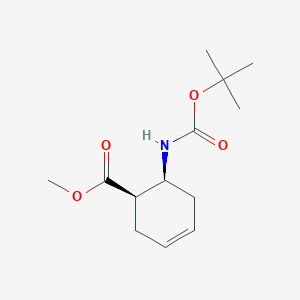![molecular formula C16H16N4O B2361266 1-(2,3-Diméthylphényl)-5-prop-2-énylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 897623-17-5](/img/structure/B2361266.png)
1-(2,3-Diméthylphényl)-5-prop-2-énylpyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities, including anticancer activity .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of transformations . In one study, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .
Molecular Structure Analysis
The molecular structure of “1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one” is characterized by the presence of a pyrazolo[3,4-d]pyrimidin-4-one core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidinone ring .
Applications De Recherche Scientifique
Chalcogenation en synthèse organique
La chalcogénation fait référence à l'introduction d'atomes de chalcogène (tels que le soufre ou le sélénium) dans des molécules organiques. Ce composé peut subir une chalcogénation en C-3 pour synthétiser des dérivés 3-ArS/ArSe . Ces dérivés sont précieux dans la synthèse de molécules organiques complexes et ont des applications dans les domaines pharmaceutique et de la science des matériaux.
Développement de fongicides
Les dérivés de la pyrazolo[3,4-d]pyrimidin-4-one sont étudiés pour leurs activités fongicides . La flexibilité structurale de ce composé permet la création d'une variété de dérivés pouvant être testés contre différents agents pathogènes fongiques, conduisant potentiellement au développement de nouveaux fongicides plus efficaces.
Agents antibactériens
Les dérivés de la pyrazolo[3,4-d]pyrimidin-4-one ont montré des résultats prometteurs comme agents antibactériens . Ils ont été testés contre des souches bactériennes courantes telles que Staphylococcus aureus et Escherichia coli, indiquant leur utilisation potentielle dans le traitement des infections bactériennes.
Synthèse de composés hétérocycliques
Ce composé est un précurseur clé dans la synthèse de divers composés hétérocycliques . Les hétérocycles constituent une classe fondamentale de composés organiques ayant des applications très variées dans le développement de médicaments, l'agriculture et les industries des colorants.
Formation d'énaminones
Les énaminones sont des composés qui contiennent un groupe amino lié à une double liaison carbone-carbone. Le composé en question peut être utilisé pour synthétiser des énaminones, qui sont des intermédiaires importants en synthèse organique et ont des applications dans la préparation de produits pharmaceutiques et d'agrochimiques .
Synthèse d'hétéroaromatiques polyfonctionnels
Les hétéroaromatiques polyfonctionnels sont des composés qui contiennent plusieurs groupes fonctionnels et hétéroatomes au sein d'un système aromatique. Ils sont essentiels en chimie médicinale pour la conception de molécules ayant des activités biologiques spécifiques. Le composé peut être utilisé pour créer de tels hétéroaromatiques polyfonctionnels, élargissant la boîte à outils disponible pour la découverte de médicaments .
Orientations Futures
The future directions for research on “1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one” and related compounds could involve further exploration of their potential biological activities, including their anticancer activity . Additionally, more studies could be conducted to better understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Mécanisme D'action
Target of Action
The primary target of 1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This interaction leads to significant changes in the cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase. This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating . The downstream effects of this include the induction of apoptosis within the cells .
Pharmacokinetics
These properties can influence the bioavailability of the compound, affecting its efficacy as a therapeutic agent .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . This indicates that the compound is effective in inhibiting the growth of these cells .
Analyse Biochimique
Biochemical Properties
The compound 1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one has been found to interact with certain enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase . This interaction can affect various biochemical reactions, particularly those involved in cell cycle regulation .
Cellular Effects
In terms of cellular effects, 1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one has been found to exhibit cytotoxic activities against certain cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Molecular Mechanism
The molecular mechanism of action of 1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one involves its interaction with CDK2. It inhibits CDK2, leading to alterations in cell cycle progression and induction of apoptosis within cells .
Metabolic Pathways
The specific metabolic pathways involving 1-(2,3-Dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one are not well-established. Given its inhibitory action on CDK2, it may influence pathways related to cell cycle regulation .
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-4-8-19-10-17-15-13(16(19)21)9-18-20(15)14-7-5-6-11(2)12(14)3/h4-7,9-10H,1,8H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GALRRITVDLNNRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2361186.png)
![Methyl 1-(2-(benzo[d][1,3]dioxole-5-carboxamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carbonyl)piperidine-4-carboxylate](/img/structure/B2361187.png)


![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,2,2-trifluoroacetamide](/img/structure/B2361194.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361196.png)

![2-{[(4-chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole](/img/structure/B2361203.png)

![3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/no-structure.png)

